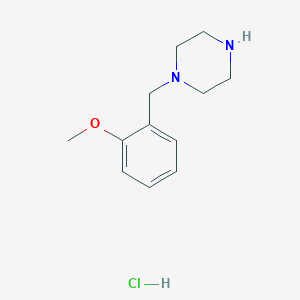

1-(2-Methoxy-benzyl)-piperazinehydrochloride

描述

Overview of 1-(2-Methoxy-benzyl)-piperazinehydrochloride: Nomenclature and Synonyms

This compound, systematically named as 1-[(2-methoxyphenyl)methyl]piperazine hydrochloride, represents a substituted piperazine derivative with significant chemical importance. The compound features a piperazine ring system substituted at the nitrogen position with a 2-methoxybenzyl group, existing in its hydrochloride salt form for enhanced stability and solubility characteristics. The free base form of this compound carries the Chemical Abstracts Service registry number 55037-81-5 and possesses the molecular formula C12H18N2O with a molecular weight of 206.28 grams per mole.

The nomenclature system for this compound reflects its structural complexity and substitution pattern. Alternative systematic names include piperazine, 1-[(2-methoxyphenyl)methyl]-, and 1-(2-methoxybenzyl)piperazine. The hydrochloride salt formation results in the addition of hydrochloric acid to the basic piperazine nitrogen, yielding the molecular formula C12H19ClN2O with an increased molecular weight accounting for the chloride ion. This salt formation significantly impacts the compound's physical properties, including enhanced water solubility and crystalline stability compared to the free base form.

Industrial and research applications often employ various synonyms and trade designations for this compound. Common alternative names documented in chemical databases include 2-methoxybenzylpiperazine and TIMTEC-BB SBB011154. The compound may also be referenced by its simplified designation as 1-MBP in certain research contexts, though this abbreviation encompasses multiple methoxybenzyl isomers. The systematic naming convention following International Union of Pure and Applied Chemistry guidelines ensures precise identification within scientific literature and regulatory documentation.

Table 1: Nomenclature and Identification Data for this compound

| Parameter | Value |

|---|---|

| Systematic Name | 1-[(2-methoxyphenyl)methyl]piperazine hydrochloride |

| Chemical Abstracts Service Number (Free Base) | 55037-81-5 |

| Molecular Formula (Free Base) | C12H18N2O |

| Molecular Formula (Hydrochloride) | C12H19ClN2O |

| Molecular Weight (Free Base) | 206.28 g/mol |

| Molecular Weight (Hydrochloride) | 242.74 g/mol |

| Simplified Molecular Line Entry System | COC1=CC=CC=C1CN2CCNCC2 |

Historical Context and Discovery

The development of this compound emerged from broader investigations into piperazine derivatives that gained momentum during the mid-20th century pharmaceutical research initiatives. The piperazine scaffold itself was first synthesized in the 1880s, but systematic exploration of benzyl-substituted variants did not occur until decades later when researchers recognized the potential for structural modifications to enhance biological activity and chemical stability. The specific 2-methoxybenzyl substitution pattern represents a strategic approach to modifying the electronic and steric properties of the parent piperazine ring system.

Historical development of substituted piperazines accelerated significantly during the 1960s and 1970s as pharmaceutical companies sought to develop new therapeutic agents with improved selectivity profiles. The introduction of methoxy groups at specific positions on benzyl substituents became a common strategy for fine-tuning molecular properties. Research during this period established that the position of methoxy substitution could dramatically influence both chemical reactivity and biological activity, leading to systematic investigations of various isomeric forms including the 2-methoxy variant under discussion.

The emergence of this compound as a distinct research target coincided with advances in synthetic methodology that made such substituted derivatives more accessible. Early synthetic approaches often yielded complex mixtures requiring extensive purification, but developments in reaction selectivity and purification techniques enabled more efficient preparation of specific isomers. The hydrochloride salt form became particularly important for research applications due to its enhanced stability and crystalline properties, facilitating both storage and analytical characterization.

Contemporary interest in this compound has expanded beyond its original pharmaceutical context to encompass broader applications in synthetic chemistry and materials science. The compound's role as a synthetic intermediate has gained prominence in recent decades, particularly in the preparation of more complex heterocyclic systems. This evolution reflects the compound's versatility as a building block and the continued expansion of piperazine chemistry into new application domains.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of pharmaceutical compounds and advanced materials. The compound's unique substitution pattern provides specific steric and electronic properties that make it particularly useful in medicinal chemistry applications where precise molecular recognition is required. Current research trends indicate growing interest in leveraging the compound's structural features for the development of novel therapeutic agents targeting various biological pathways.

The compound's significance in modern synthetic chemistry stems from its ability to serve as a versatile building block for the construction of more complex heterocyclic systems. Recent investigations have demonstrated its utility in multi-step synthetic sequences designed to generate libraries of related compounds for biological screening purposes. The methoxy group provides a handle for further functionalization through various chemical transformations, while the piperazine ring offers multiple sites for additional substitution reactions. This combination of features makes the compound particularly attractive for combinatorial chemistry approaches and structure-activity relationship studies.

属性

IUPAC Name |

1-[(2-methoxyphenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFJCFSMTNJALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Route

The most common synthetic approach to 1-(2-Methoxy-benzyl)-piperazinehydrochloride involves the reaction of piperazine with 2-methoxybenzyl chloride under basic conditions. This method is characterized by the following steps:

- Reactants: Piperazine and 2-methoxybenzyl chloride.

- Solvents: Organic solvents such as dichloromethane, toluene, or 1,2-dichloroethane are typically used.

- Bases: Sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.

- Conditions: The reaction is generally carried out at room temperature or slightly elevated temperatures (around 20–40 °C) for several hours (typically 5–20 hours).

- Workup: The crude product is purified by recrystallization or column chromatography.

- Final form: The hydrochloride salt is obtained by treatment with hydrogen chloride in solvents such as 1,4-dioxane or dichloromethane.

This route is widely reported due to its straightforwardness and reproducibility.

Detailed Multi-Step Synthesis Example

A representative multi-step synthesis reported involves:

| Step | Reagents & Conditions | Duration | Temperature | Outcome |

|---|---|---|---|---|

| 1 | Sodium tris(acetoxy)borohydride, dichloromethane, 1,2-dichloroethane | 20 h | 20 °C | Formation of intermediate via reductive amination |

| 2 | Hydrogen chloride, water, 1,4-dioxane, dichloromethane | 5 h | 20 °C | Conversion to hydrochloride salt |

This method emphasizes reductive amination of 2-methoxybenzaldehyde with piperazine, followed by acidification to obtain the hydrochloride salt. The yield and purity are optimized by controlling reaction time and temperature.

Industrial Production Methods

Industrial synthesis often employs continuous flow reactors to enhance efficiency and scalability. Key features include:

- Continuous flow processing: Allows precise control of reaction parameters (temperature, residence time).

- Automated reactors: Improve reproducibility and reduce human error.

- Optimized solvent systems: Use of solvents that facilitate easy separation and recycling.

- Purification: Large-scale recrystallization or chromatographic techniques ensure high purity.

These methods enable the production of this compound at high purity and yield suitable for pharmaceutical and research applications.

Alternative Synthetic Approaches and Notes

- The substitution reaction can lead to side products such as 1-(2-Hydroxy-benzyl)-piperazine through oxidation or reduction pathways, which must be controlled by reaction conditions.

- Use of sodium tris(acetoxy)borohydride as a mild reducing agent in reductive amination steps helps minimize side reactions and improve selectivity.

- Reaction solvents and temperature significantly influence the reaction kinetics and product purity; for example, polar solvents like ethanol or methanol are sometimes preferred for specific steps.

- Acidification to form the hydrochloride salt is typically done post-synthesis to improve compound stability and crystallinity.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Solvent(s) | Conditions | Purification | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Piperazine + 2-methoxybenzyl chloride | Dichloromethane, toluene | Room temp to 40 °C, 5–20 h | Recrystallization, chromatography | Most common, straightforward |

| Reductive amination | Piperazine + 2-methoxybenzaldehyde + NaBH(OAc)3 | Dichloromethane, 1,2-dichloroethane | 20 °C, 20 h | Acidification with HCl | Mild conditions, high selectivity |

| Continuous flow (industrial) | Same as above | Optimized solvent systems | Controlled temp, automated flow | Large scale recrystallization | High purity, scalable |

Research Findings and Optimization Insights

- Studies indicate that controlling the molar ratio of piperazine to 2-methoxybenzyl chloride is critical to minimize side products and maximize yield.

- Use of sodium or potassium carbonate as a base provides a milder environment than sodium hydroxide, reducing byproduct formation.

- Temperature control during the reaction and workup stages significantly affects the crystallinity and purity of the hydrochloride salt.

- Continuous flow synthesis has been demonstrated to improve reaction efficiency and reduce reaction times from hours to minutes while maintaining or improving yield and purity.

化学反应分析

Types of Reactions: 1-(2-Methoxy-benzyl)-piperazinehydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The compound can be reduced to remove the methoxy group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can react with the piperazine ring in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of 1-(2-Hydroxy-benzyl)-piperazine.

Reduction: Formation of 1-(2-Hydroxy-benzyl)-piperazine.

Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

科学研究应用

1-(2-Methoxy-benzyl)-piperazinehydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of receptor-ligand interactions and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

作用机制

The mechanism of action of 1-(2-Methoxy-benzyl)-piperazinehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Comparisons with Analogues

Substituent Variations and Physicochemical Properties

Key Observations :

- Methoxy Positioning : The ortho-methoxy group in 1-(2-Methoxy-benzyl)-piperazine HCl enhances steric hindrance and electronic effects compared to para-substituted analogues like 1-(4-methoxyphenyl)piperazine (MeOPP), which is linked to psychostimulant effects .

- Halogen Substitution : Fluorine (e.g., 1-(2-Fluorobenzyl)-piperazine diHCl) increases lipophilicity and receptor binding affinity, while chlorine (e.g., 1-(5-Chloro-2-methoxyphenyl)piperazine HCl) may enhance antimicrobial potency .

- Trimethoxy Derivatives : The 2,3,4-trimethoxybenzyl group in trimetazidine analogues improves metabolic stability and cardiovascular activity .

Pharmacological and Receptor Binding Profiles

5-HT Receptor Selectivity:

- 1-(2-Methoxy-benzyl)-piperazine HCl : Acts as a 5-HT₁B receptor agonist, modulating sympathetic nerve activity and blood pressure .

- 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) : Selective 5-HT₁B/₅-HT₁D agonist (65-fold selectivity over 5-HT₁A), used in neuropharmacological studies .

- 1-(3-Chlorophenyl)piperazine (mCPP) : Mixed 5-HT₂C/₅-HT₁B agonist, associated with anxiolytic and locomotor-suppressant effects .

Behavioral Effects :

- Compounds like TFMPP and mCPP suppress locomotor activity in rats via 5-HT receptor activation, with effects modulated by chronic serotonin depletion or monoamine oxidase inhibition .

生物活性

Overview

1-(2-Methoxy-benzyl)-piperazinehydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its structural features, which include a piperazine ring and a methoxybenzyl substituent, contributing to its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H16ClN

- CAS Number : 1185292-94-7

- Molecular Weight : 225.72 g/mol

The presence of the methoxy group enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets.

This compound exhibits various mechanisms of action that contribute to its biological effects:

- Receptor Interaction : Piperazine derivatives are known to interact with neurotransmitter receptors, including serotonin and dopamine receptors, which may explain their psychotropic effects.

- Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit enzymes such as acetylcholinesterase, which is significant in the context of neurodegenerative diseases like Alzheimer's .

- Cell Cycle Modulation : Research indicates that certain piperazine-based compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting potential anti-cancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance:

- A study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, including BT-474 and HeLa cells. The IC50 values for these compounds were reported as low as 0.99 μM, indicating potent activity .

- The mechanism of action involved inducing apoptosis through cell cycle arrest at the G2/M phase, suggesting a targeted approach in cancer therapy .

Neuroprotective Effects

The neuroprotective properties of piperazine derivatives are also noteworthy:

- Compounds in this class have been shown to inhibit acetylcholinesterase, potentially enhancing cholinergic neurotransmission and offering therapeutic benefits in conditions such as Alzheimer's disease .

- Virtual screening studies have indicated that these compounds can bind effectively to the peripheral anionic site of acetylcholinesterase, suggesting their role as potential inhibitors in amyloid peptide aggregation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related piperazine derivatives:

| Compound Name | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 0.99 | Induces apoptosis in BT-474 cells |

| XRP44X | Tubulin Inhibitor | 2.3 | Binds to colchicine site |

| 4-(4-Chloro)-benzenesulfonyl-piperazine | Acetylcholinesterase Inhibitor | N/A | Potential Alzheimer’s treatment |

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives:

- Cytotoxicity Study : A series of piperazine derivatives were synthesized and tested for cytotoxicity against cancer cell lines using MTT assays. The results indicated that specific modifications led to enhanced anticancer activity, particularly through tubulin polymerization inhibition .

- Neuroprotective Evaluation : In vitro assays demonstrated that certain piperazine derivatives could significantly inhibit acetylcholinesterase activity, supporting their potential use in treating neurodegenerative disorders .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxy-benzyl)-piperazine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology :

- Route 1 : Cyclocondensation of diethanolamine with 2,3-dichloroaniline in aqueous solution without catalysts, followed by halogenation to form β,β'-dihalogenated intermediates. This method avoids harsh catalysts and simplifies purification .

- Route 2 : Coupling reactions using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) for derivatization of carboxyl groups on peptides. Trifluoroacetic acid (TFA) acts as an activator .

- Optimization : Adjust reaction time, solvent ratios (e.g., H₂O:DCM in triazole synthesis), and stoichiometry of coupling reagents. Monitor progress via TLC and use column chromatography (silica gel, ethyl acetate:hexane) for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

- Methodology :

- ¹H NMR : Look for aromatic proton signals at δ 6.8–7.4 ppm (methoxybenzyl group), piperazine ring protons at δ 2.5–3.5 ppm, and methoxy singlet at δ ~3.8 ppm .

- IR Spectroscopy : Confirm the presence of C-O (methoxy) stretching at ~1250 cm⁻¹ and N-H (piperazine) vibrations at ~3300 cm⁻¹. Absence of unreacted amine peaks (e.g., diethanolamine) ensures purity .

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₂H₁₇ClN₂O₂, MW: 268.7 g/mol) and fragments indicating cleavage of the methoxybenzyl group .

Q. What are the critical safety considerations and storage protocols for handling this compound in laboratory settings?

- Safety Measures :

- Use fume hoods to avoid inhalation of dust/particulates. Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Seek medical attention for persistent irritation .

- Storage : Keep in tightly sealed containers under dry, ventilated conditions (20–25°C). Avoid exposure to moisture, heat, or incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of derivatives of this compound, such as anticancer or receptor-binding studies?

- Methodology :

- Anticancer Assays : Synthesize triazole derivatives via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays .

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D2 receptors) using [³H]spiperone. Compare binding affinity (IC₅₀) of derivatives with parent compound .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with target receptors (e.g., dopamine D2) based on structural analogs .

Q. What methodologies are recommended for resolving discrepancies in synthetic yields reported across different studies?

- Methodology :

- Controlled Replication : Repeat published protocols while varying parameters (e.g., solvent purity, reaction temperature) to identify critical factors .

- Byproduct Analysis : Use HPLC (C18 column, acetonitrile:water gradient) to detect impurities (e.g., unreacted diethanolamine) and optimize purification steps .

- Statistical Design : Apply response surface methodology (RSM) to model interactions between variables (e.g., reagent ratio, time) and yield .

Q. What strategies can be employed to develop robust analytical methods for detecting impurities or degradation products in samples of this compound?

- Methodology :

- HPLC Method Development : Use a reversed-phase C18 column with UV detection (λ = 254 nm). Mobile phase: 0.1% TFA in water and acetonitrile. Validate linearity (R² > 0.995) and LOD/LOQ .

- Forced Degradation Studies : Expose samples to heat (60°C), light (UV), and acidic/alkaline conditions. Monitor degradation via LC-MS to identify major breakdown products (e.g., hydrolyzed piperazine) .

- Stability-Indicating Assays : Compare fresh vs. aged samples using NMR and IR to detect structural changes (e.g., methoxy group oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。